(Z)-non-3-enal

描述

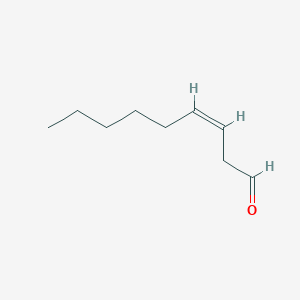

(Z)-non-3-enal is an organic compound with the molecular formula C9H16O. It is an unsaturated aldehyde, specifically a nonenal, characterized by a double bond in the Z-configuration at the third carbon atom. This compound is known for its distinctive odor, often described as grassy or cucumber-like, and is found in various natural sources, including certain plants and animal tissues.

准备方法

Synthetic Routes and Reaction Conditions: (Z)-non-3-enal can be synthesized through several methods, including the Wittig reaction, which involves the reaction of a phosphonium ylide with an aldehyde. Another common method is the hydroformylation of 1-octene, followed by isomerization to yield the desired (Z)-isomer.

Industrial Production Methods: In industrial settings, this compound is often produced through the hydroformylation of 1-octene, using a rhodium-based catalyst under high pressure and temperature conditions. The resulting mixture of aldehydes is then subjected to isomerization processes to enrich the (Z)-isomer.

化学反应分析

Types of Reactions: (Z)-non-3-enal undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form (Z)-3-nonenoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of this compound with hydrogen in the presence of a catalyst like palladium on carbon yields (Z)-3-nonenol.

Addition Reactions: It can participate in Michael addition reactions with nucleophiles, such as thiols or amines, to form corresponding adducts.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Addition Reactions: Nucleophiles like thiols or amines under mild conditions.

Major Products Formed:

Oxidation: (Z)-3-Nonenoic acid.

Reduction: (Z)-3-Nonenol.

Addition Reactions: Various adducts depending on the nucleophile used.

科学研究应用

Flavoring Agent in Food Industry

Flavor Profile:

- (Z)-non-3-enal is a key flavor component found in foods such as cucumbers, honeydew melons, and certain seaweeds like Laminaria angustata . Its distinct aroma contributes to the sensory experience of these foods, making it valuable in culinary applications.

Usage:

- The compound is utilized as a flavoring agent in various food products, enhancing the overall taste and aroma profile. Its pleasant scent makes it an attractive additive in both natural and synthetic flavor formulations .

Biological Activities

Antifungal Properties:

- Research has demonstrated that this compound exhibits antifungal activity against various fungal strains, making it a potential candidate for use in food preservation and as a natural fungicide . This property can help extend the shelf life of perishable goods.

Anti-inflammatory and Anti-cancer Potential:

- Preliminary studies suggest that this compound may have anti-inflammatory and anti-cancer properties. These effects are attributed to its ability to modulate biological pathways involved in inflammation and tumor progression. However, further research is required to elucidate these mechanisms fully .

Biosynthesis and Synthesis

Natural Production:

- In plants, this compound is biosynthesized from linoleic acid through enzymatic processes involving hydroperoxides . This natural occurrence underscores its role in plant metabolism and its potential health benefits when consumed.

Synthetic Methods:

- This compound can be synthesized through various chemical reactions, including the oxidation of (Z)-nonen-1-ol using oxidizing agents like pyridinium chlorochromate . This synthetic route allows for controlled production for industrial applications.

Case Studies

Case Study 1: Antifungal Efficacy

In vitro studies have shown that this compound effectively inhibits the growth of various fungal strains. For instance, a study published in Food Microbiology demonstrated its effectiveness against Candida albicans, suggesting its potential application as a natural preservative .

Case Study 2: Flavor Enhancement

A research project analyzed the impact of adding this compound to fruit juices. Results indicated a significant improvement in consumer acceptance due to enhanced flavor profiles, leading to increased sales for producers who adopted this additive .

作用机制

The mechanism by which (Z)-non-3-enal exerts its effects involves its reactivity as an aldehyde. It can form Schiff bases with primary amines, leading to the formation of imines. This reactivity is crucial in biological systems, where this compound can modify proteins and other biomolecules, potentially leading to changes in their function and structure. The molecular targets include amino groups in proteins and nucleic acids, and the pathways involved often relate to oxidative stress and cellular aging.

相似化合物的比较

(E)-2-Nonenal: Another isomer of nonenal with a different double bond configuration.

(Z)-2-Nonenal: Similar structure but with the double bond at the second carbon.

(E)-3-Nonenal: The E-isomer of 3-nonenal.

Comparison: (Z)-non-3-enal is unique due to its specific double bond configuration, which influences its reactivity and odor profile. Compared to (E)-2-Nonenal and (Z)-2-Nonenal, this compound has a distinct odor and different reactivity patterns in chemical reactions. The Z-configuration at the third carbon also affects its interaction with biological molecules, making it a valuable compound for specific research applications.

生物活性

(Z)-non-3-enal, an unsaturated aldehyde with the molecular formula C9H16O, is increasingly recognized for its diverse biological activities. This compound, characterized by its Z-configuration at the third carbon atom, exhibits a range of effects in biological systems, including potential roles in oxidative stress, aging, and antimicrobial properties. This article delves into the biological activity of this compound, supported by data tables and research findings.

This compound is notable for its reactivity as an aldehyde. It can form Schiff bases with primary amines, leading to the formation of imines, which may modify proteins and other biomolecules. This modification can result in changes to their function and structure, particularly affecting amino groups in proteins and nucleic acids. The pathways involved often relate to oxidative stress and cellular aging, making this compound significant in studies related to age-related diseases and oxidative damage .

1. Antifungal Properties

Recent studies have highlighted the antifungal activity of this compound against various pathogens. For instance, it has shown effectiveness against soybean pathogens by potentially disrupting membrane integrity or interfering with crucial metabolic processes.

| Pathogen | Activity | Mechanism |

|---|---|---|

| Fusarium spp. | Inhibition of growth | Disruption of membrane integrity |

| Botrytis cinerea | Reduced spore germination | Interference with metabolic processes |

2. Role as a Biomarker

This compound is also recognized as a biomarker for oxidative stress and aging. Its levels can indicate oxidative damage within biological systems, providing insights into the aging process and related diseases .

Case Study 1: Antifungal Activity

In vitro studies conducted on Fusarium spp. demonstrated that this compound inhibited fungal growth at concentrations as low as 0.5 mM. The mechanism was attributed to alterations in membrane permeability and disruption of cellular functions.

Case Study 2: Oxidative Stress Marker

A study involving aged rats showed elevated levels of this compound in tissues compared to younger controls. This correlation suggests its utility as a biomarker for assessing oxidative stress related to aging.

Comparative Analysis with Similar Compounds

This compound can be compared with other nonenal isomers, such as (E)-2-nonenal and (E)-3-nonenal, which exhibit different biological activities due to their structural differences.

| Compound | Configuration | Biological Activity |

|---|---|---|

| This compound | Z | Antifungal, oxidative stress biomarker |

| (E)-2-nonenal | E | Antimicrobial but less effective than (Z) |

| (E)-3-nonenal | E | Limited antifungal properties |

属性

IUPAC Name |

(Z)-non-3-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O/c1-2-3-4-5-6-7-8-9-10/h6-7,9H,2-5,8H2,1H3/b7-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXEAENVLZOODMT-SREVYHEPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31823-43-5 | |

| Record name | 3-Nonenal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031823435 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the connection between (Z)-3-Nonenal and the aroma of oyster leaf?

A: Research has identified (Z)-3-Nonenal as one of the key volatile compounds responsible for the unique oyster-like aroma of oyster leaf (Mertensia maritima). [] Gas chromatography-olfactometry analysis confirmed that this compound, along with (Z)-1,5-octadien-3-ol, (Z,Z)-3,6-nonadienal, and (Z)-1,5-octadien-3-one, contributes significantly to the perception of marine, oyster-like notes when tasting cut oyster leaves. []

Q2: How does (Z)-3-Nonenal contribute to plant defense mechanisms?

A: (Z)-3-Nonenal, along with other aldehydes derived from lipoxygenase activity, shows potential as an antifungal agent against soybean pathogens. [] While the exact mechanism of action is still under investigation, these aldehydes are believed to interfere with fungal growth and development, potentially by disrupting membrane integrity or crucial metabolic processes. Further research is needed to elucidate the precise mode of action and explore the potential of (Z)-3-Nonenal as a natural antifungal agent for crop protection.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。